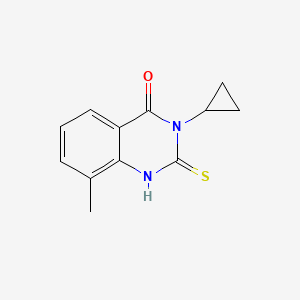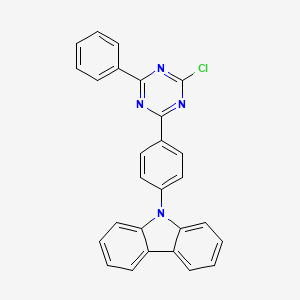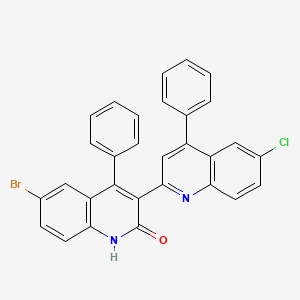![molecular formula C13H21N4O2+ B11708923 [3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-({6-[(E)-(Hydroxyimino)méthyl]pyridin-3-YL}formamido)propyl]triméthylazanium est un composé organique complexe avec une structure unique qui comprend un cycle pyridine, un groupe hydroxyimino et une partie triméthylazanium
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [3-({6-[(E)-(Hydroxyimino)méthyl]pyridin-3-YL}formamido)propyl]triméthylazanium implique généralement plusieurs étapes, en commençant par la préparation du dérivé pyridine. Le groupe hydroxyimino est introduit par réaction avec l'hydroxylamine, suivie de la formation du groupe formamido. L'étape finale consiste à quaterniser l'atome d'azote pour former la partie triméthylazanium. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour atteindre des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production. De plus, des techniques de purification telles que la cristallisation, la distillation et la chromatographie sont utilisées pour s'assurer que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
[3-({6-[(E)-(Hydroxyimino)méthyl]pyridin-3-YL}formamido)propyl]triméthylazanium subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyimino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyimino en amine.
Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour les réactions de substitution. Les conditions de réaction, y compris la température, le pH et le choix du solvant, sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyimino peut produire des composés nitroso ou nitro, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyridine.
Applications de la recherche scientifique
Chimie
En chimie, [3-({6-[(E)-(Hydroxyimino)méthyl]pyridin-3-YL}formamido)propyl]triméthylazanium est utilisé comme élément constitutif pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec des biomolécules spécifiques le rend utile dans l'étude des processus et des voies cellulaires.
Médecine
En médecine, [3-({6-[(E)-(Hydroxyimino)méthyl]pyridin-3-YL}formamido)propyl]triméthylazanium est étudié pour ses applications thérapeutiques potentielles. Ses interactions avec les cibles biologiques suggèrent qu'il peut avoir une activité contre certaines maladies, bien que des recherches supplémentaires soient nécessaires pour confirmer son efficacité et sa sécurité.
Industrie
Dans l'industrie, ce composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques. Ses propriétés uniques le rendent adapté à des applications dans des domaines tels que les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Mécanisme d'action
Le mécanisme d'action de [3-({6-[(E)-(Hydroxyimino)méthyl]pyridin-3-YL}formamido)propyl]triméthylazanium implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyimino peut former des liaisons hydrogène avec des biomolécules, tandis que le cycle pyridine peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres protéines, conduisant à divers effets biologiques. Les voies et les cibles exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of [3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biomolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C13H21N4O2+ |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
3-[[6-[(E)-hydroxyiminomethyl]pyridine-3-carbonyl]amino]propyl-trimethylazanium |
InChI |
InChI=1S/C13H20N4O2/c1-17(2,3)8-4-7-14-13(18)11-5-6-12(10-16-19)15-9-11/h5-6,9-10H,4,7-8H2,1-3H3,(H-,14,15,18,19)/p+1 |
Clé InChI |
AXXFDAWSYBGKHT-UHFFFAOYSA-O |
SMILES isomérique |
C[N+](C)(C)CCCNC(=O)C1=CN=C(C=C1)/C=N/O |
SMILES canonique |
C[N+](C)(C)CCCNC(=O)C1=CN=C(C=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)




![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
